[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE is an organic compound belonging to the class of ketals. These are acetals derived from ketones by replacing the oxo group with two hydrocarbyloxy groups. This compound is a small molecule with the chemical formula C12H23O5P and a molecular weight of 278.2818 g/mol .
Preparation Methods
The synthesis of [(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE involves several steps. The synthetic route typically starts with the preparation of the dioxolane ring, followed by the introduction of the phosphonate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
[(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Scientific Research Applications
[(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
[(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE can be compared with other similar compounds, such as:
[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
Phosphonic acid esters: These compounds share the phosphonate group and can undergo similar chemical reactions.
1,3-Dioxolanes: These compounds have the dioxolane ring structure and are used in various chemical and industrial applications.
Properties
Molecular Formula |
C12H23O5P |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy-hex-5-enylphosphinic acid |
InChI |
InChI=1S/C12H23O5P/c1-4-5-6-7-8-18(13,14)16-10-11-9-15-12(2,3)17-11/h4,11H,1,5-10H2,2-3H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
BUTLRPVAJSANIT-NSHDSACASA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COP(=O)(CCCCC=C)O)C |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(CCCCC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.